molecular formula C15H13BrN2O3 B2808013 1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone CAS No. 477333-93-0

1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone

Cat. No.: B2808013
CAS No.: 477333-93-0
M. Wt: 349.184
InChI Key: HEEWOUATVDFPJP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone is an organic compound that features a bromophenyl group and a nitroanilino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone typically involves the reaction of 4-bromobenzaldehyde with 3-nitroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1-(4-Bromophenyl)-3-(3-aminoanilino)-1-propanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group may also contribute to the compound’s binding affinity to certain enzymes or receptors, influencing its overall activity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(3-nitroanilino)-1-propanone
  • 1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone
  • 1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone

Comparison: 1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, or methylated analogs, the brominated compound may exhibit different physicochemical properties, such as solubility and stability, as well as distinct biological effects.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-nitroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c16-12-6-4-11(5-7-12)15(19)8-9-17-13-2-1-3-14(10-13)18(20)21/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEWOUATVDFPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477333-93-0
Record name 1-(4-BROMOPHENYL)-3-(3-NITROANILINO)-1-PROPANONE
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